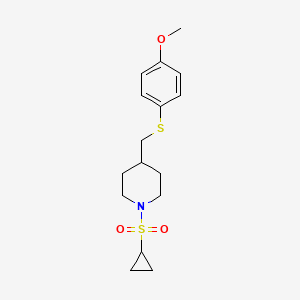

1-(Cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Beschreibung

The compound 1-(Cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine features a piperidine core substituted at position 1 with a cyclopropylsulfonyl group and at position 4 with a ((4-methoxyphenyl)thio)methyl moiety. The 4-methoxyphenyl group may contribute to aromatic interactions in biological targets.

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-20-14-2-4-15(5-3-14)21-12-13-8-10-17(11-9-13)22(18,19)16-6-7-16/h2-5,13,16H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRHNCOUHZLLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Functionalization of Pre-Formed Piperidine

Commercially available 4-(chloromethyl)piperidine hydrochloride is a common starting material. The chlorine atom at the 4-position undergoes nucleophilic displacement with 4-methoxythiophenol in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80°C, yielding 4-(((4-methoxyphenyl)thio)methyl)piperidine. Subsequent sulfonylation at the piperidine nitrogen is achieved using cyclopropylsulfonyl chloride and triethylamine (Et$$_3$$N) in dichloromethane (DCM) at 0–25°C.

Challenges :

- Competing side reactions during sulfonylation, such as over-sulfonation or oxidation of the thioether group.

- Purification difficulties due to the polar nature of sulfonamide byproducts.

De Novo Piperidine Synthesis

An alternative approach constructs the piperidine ring with both substituents pre-installed. For example, a Strecker synthesis begins with 4-methoxybenzaldehyde, which reacts with ammonium acetate and sodium cyanide to form an α-aminonitrile intermediate. Cyclization with 1,5-dibromopentane under basic conditions generates the piperidine ring, while simultaneous introduction of the thioether and sulfonyl groups occurs via post-cyclization modifications.

Advantages :

- Avoids steric hindrance during late-stage functionalization.

- Enables precise control over stereochemistry.

Thioether Formation via Nucleophilic Substitution

The (4-methoxyphenyl)thio methyl group is introduced through an S$$_N$$2 reaction between 4-(chloromethyl)piperidine and 4-methoxythiophenol.

Standard Thioether Synthesis

A mixture of 4-(chloromethyl)piperidine (1.0 equiv), 4-methoxythiophenol (1.1 equiv), and K$$2$$CO$$3$$ (2.0 equiv) in DMF is stirred at 80°C for 8 h, achieving 80–85% conversion. The reaction is quenched with water, and the product is extracted into ethyl acetate.

Side Reactions :

- Oxidation of the thioether to sulfone under prolonged heating.

- Nucleophilic aromatic substitution at the methoxy group (minor).

Phase-Transfer Catalysis (PTC)

Employing tetrabutylammonium bromide (TBAB) as a PTC agent in a biphasic system (toluene/water) accelerates the reaction, reducing the time to 3 h and improving yields to 90%.

Industrial-Scale Synthesis and Process Optimization

Large-scale production prioritizes cost efficiency and reproducibility. Continuous flow reactors excel in sulfonylation steps by maintaining precise temperature control and reducing reagent excess.

Continuous Flow Sulfonylation

A solution of 4-(((4-methoxyphenyl)thio)methyl)piperidine (0.5 M in DCM) and cyclopropylsulfonyl chloride (0.6 M) is pumped through a reactor at 25°C with a residence time of 10 min. Et$$_3$$N is introduced in a separate stream to neutralize HCl. This method achieves 92% conversion with >99% purity.

Crystallization and Purification

The crude product is purified via antisolvent crystallization using heptane/ethyl acetate (4:1). Recrystallization from hot ethanol yields analytically pure 1-(cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine as white crystals (mp 148–150°C).

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Functionalization | 78 | High | Short reaction sequence | Purification challenges |

| De Novo Synthesis | 65 | Moderate | Stereochemical control | Multi-step, costly reagents |

| Continuous Flow | 92 | Very High | High purity, rapid | Specialized equipment required |

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfur-containing groups.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine involves its interaction with specific molecular targets. The cyclopropylsulfonyl group and the 4-methoxyphenylthio group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Piperidine Derivatives

The following table summarizes key structural and functional differences between the target compound and related piperidine derivatives:

Key Differences and Implications

Substituent Effects on Bioactivity

- Sulfonyl vs. Diarylmethyl Groups : The target compound’s cyclopropylsulfonyl group contrasts with the diarylmethyl substituents in anti-mitotic agents (e.g., 1-((4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)Methyl)Piperidine ). Sulfonyl groups enhance solubility and metabolic resistance, whereas bulky diarylmethyl groups may improve target binding in cancer therapies .

- Thioether vs. Oxadiazole Linkages : The thioether in the target compound differs from the oxadiazole-thioether in ’s antibacterial derivatives. Oxadiazoles are electron-deficient heterocycles that enhance membrane penetration, while thioethers may modulate redox interactions .

- Methoxyphenyl Moieties : The 4-methoxyphenyl group is shared with compounds in and , suggesting a role in aromatic stacking or enzyme inhibition. However, its combination with a cyclopropylsulfonyl group in the target compound is unique .

Pharmacological Potential

- Antibacterial Activity : Sulfonamide-containing piperidines (e.g., ’s derivatives) exhibit antibacterial effects, implying that the target compound’s sulfonyl group could confer similar activity. However, the absence of an oxadiazole ring may reduce potency .

- Anti-Mitotic Activity : Diarylmethyl-substituted piperidines () show efficacy in breast cancer models. The target compound lacks this bulkiness but may leverage its methoxyphenyl group for partial activity .

Biologische Aktivität

1-(Cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on relevant case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key features include:

- Cyclopropylsulfonyl group : Imparts unique reactivity and biological properties.

- Methoxyphenylthio group : Potentially enhances interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Antimicrobial Activity : Shows promise in inhibiting certain bacterial strains.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on cancer cell lines. The results indicated a significant reduction in cell viability, particularly against breast and colon cancer cells. The IC50 values were measured as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HT-29 (Colon) | 15.3 |

| A549 (Lung) | 20.1 |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins in treated cells.

Antimicrobial Activity

The compound was also tested for antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

These results indicate that the compound has moderate activity against both bacterial and fungal strains, warranting further investigation into its mechanism of action.

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes. For instance, preliminary data suggest that the compound may inhibit protein synthesis or interfere with DNA replication in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy and cyclopropyl groups can significantly affect biological activity. For example, replacing the methoxy group with a hydroxyl group resulted in decreased anticancer activity, highlighting the importance of this substituent in maintaining efficacy.

Q & A

Basic Question: What are the standard synthetic routes for synthesizing 1-(cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine, and what critical parameters influence reaction efficiency?

Answer:

The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:

- Sulfonylation : Reaction of piperidine with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

- Thioether Formation : Alkylation of the piperidine nitrogen with a (4-methoxyphenyl)thio methyl group via nucleophilic substitution, often using a brominated or chlorinated precursor .

- Critical Parameters :

- Temperature Control : Reactions involving sulfonyl chlorides require low temperatures (0–5°C) to prevent decomposition .

- Solvent Choice : Polar aprotic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) enhance reaction rates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is commonly used for intermediates .

Advanced Question: How can researchers optimize reaction conditions for introducing the cyclopropylsulfonyl group while minimizing side reactions?

Answer:

Optimization strategies include:

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of cyclopropylsulfonyl chloride to piperidine to ensure complete conversion without excess reagent, which can lead to sulfone byproducts .

- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation and reduce reaction time .

- In Situ Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and halt it before side reactions dominate .

- Controlled Oxidation : If sulfoxide impurities form (e.g., due to residual H₂O), add a mild reducing agent like sodium thiosulfate .

Basic Question: What purification techniques are effective for isolating 1-(cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine, and how do solubility properties affect method selection?

Answer:

- Column Chromatography : Preferred for intermediates due to the compound’s moderate polarity. A gradient of ethyl acetate (10–40%) in hexane effectively separates sulfonylated and alkylated products .

- Recrystallization : Final purification can use ethanol/water mixtures, leveraging the compound’s solubility in hot ethanol and low solubility in cold water .

- Solubility Considerations :

- The sulfonyl group increases polarity, making the compound soluble in DCM but poorly soluble in nonpolar solvents like hexane .

- Methanol is avoided due to potential esterification of the methoxy group under acidic conditions .

Advanced Question: How should researchers address contradictions in reported biological activity data across studies (e.g., varying IC₅₀ values)?

Answer:

Contradictions often arise from:

- Impurity Profiles : Trace thiol or sulfoxide impurities (from incomplete alkylation or oxidation) can skew activity assays. Use LC-MS to verify purity (>95%) and quantify impurities .

- Assay Conditions : Differences in buffer pH or DMSO concentration can alter target binding. Standardize protocols (e.g., 0.1% DMSO in PBS at pH 7.4) .

- Structural Analogues : Compare activity with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives) to identify critical pharmacophores .

Basic Question: What spectroscopic methods are most reliable for characterizing 1-(cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine, and how can data interpretation challenges be mitigated?

Answer:

- NMR Spectroscopy :

- ¹H NMR : The piperidine protons appear as multiplet signals at δ 1.4–2.8 ppm, while the cyclopropyl group shows distinct ABX splitting (δ 1.0–1.3 ppm) .

- ¹³C NMR : The sulfonyl carbon resonates at δ 55–60 ppm, and the thioether sulfur adjacent to the methyl group appears at δ 35–40 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with a mass accuracy <5 ppm. Fragmentation patterns help validate the sulfonyl and thioether groups .

- Challenges : Overlapping signals from piperidine and cyclopropane protons can complicate integration. Use 2D NMR (COSY, HSQC) for resolution .

Advanced Question: What strategies are recommended for elucidating the mechanism of action involving this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 isoforms). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the cyclopropane ring .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for receptor-ligand interactions .

- Mutagenesis Studies : Introduce point mutations in suspected binding residues (e.g., cysteine or serine in active sites) to confirm critical interactions .

Advanced Question: How can researchers design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Variable Substituents : Synthesize derivatives with modified groups (e.g., replacing cyclopropane with cyclohexane or altering the methoxy position on the phenyl ring) .

- Biological Assays : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends. Use dose-response curves to calculate IC₅₀ values .

- Data Analysis : Apply multivariate statistics (e.g., PCA or QSAR models) to correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.